2-Methyl-d3-propionic Acid

GC-MS Method Validation Short-Chain Fatty Acids

2-Methyl-d3-propionic Acid (CAS 95926-99-1), also known as isobutyric acid-d3 or 2-methylpropanoic-3,3,3-d3 acid, is a stable isotopically labeled analog of isobutyric acid (2-methylpropionic acid). This compound is characterized by the substitution of three hydrogen atoms on the terminal methyl group with three deuterium atoms, resulting in a molecular formula of C₄H₅D₃O₂ and a molecular weight of 91.12 g/mol.

Molecular Formula C4H8O2
Molecular Weight 91.12 g/mol
CAS No. 95926-99-1
Cat. No. B1361023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-d3-propionic Acid
CAS95926-99-1
Molecular FormulaC4H8O2
Molecular Weight91.12 g/mol
Structural Identifiers
SMILESCC(C)C(=O)O
InChIInChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3
InChIKeyKQNPFQTWMSNSAP-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-d3-propionic Acid (CAS 95926-99-1) for Analytical Research and Isotope-Labeled Quantification


2-Methyl-d3-propionic Acid (CAS 95926-99-1), also known as isobutyric acid-d3 or 2-methylpropanoic-3,3,3-d3 acid, is a stable isotopically labeled analog of isobutyric acid (2-methylpropionic acid) . This compound is characterized by the substitution of three hydrogen atoms on the terminal methyl group with three deuterium atoms, resulting in a molecular formula of C₄H₅D₃O₂ and a molecular weight of 91.12 g/mol . This specific deuteration pattern is a defining feature for its primary application as a precise internal standard in quantitative analytical chemistry .

Product Class Deuterated internal standard (ISTD)
Key Attribute +3 Da mass shift for isotope dilution
Primary Workflow Quantitative MS (GC-MS, LC-MS/MS)
Selection Note Specified isotopic enrichment for method accuracy

Why 2-Methyl-d3-propionic Acid is Not Interchangeable with Unlabeled Isobutyric Acid in Quantitative Methods


For applications requiring precise quantification via mass spectrometry (MS), the unlabeled analog, isobutyric acid, cannot be substituted for the deuterated form when an isotope dilution strategy is employed. The use of an unlabeled analog as an internal standard introduces systematic error, as it is chemically identical to the target analyte and cannot be distinguished by the mass spectrometer [1]. This leads to ion suppression effects, signal overlap, and an inability to correct for sample preparation losses and matrix effects, directly compromising the accuracy and precision required for validated analytical methods [2]. The deliberate mass shift of +3 Da in 2-Methyl-d3-propionic Acid is the essential characteristic that enables its function, a feature entirely absent in its non-deuterated counterpart .

Target ISTD
Substitute
Risk Context
2-Methyl-d3-propionic Acid
Unlabeled isobutyric acid
Lacks mass distinction, may cause ion suppression and signal overlap in isotope dilution.
+3 Da labeled ISTD
Unlabeled analog
Matrix-effect correction and recovery assessment may not be feasible without mass shift.

Quantitative Differentiation Guide: 2-Methyl-d3-propionic Acid vs. Analog Isotopologues for MS Quantification


Precision Enhancement in SCFA Quantification via Deuterated Internal Standards (Class-Level Inference)

In GC-MS methods for short-chain fatty acids (SCFAs), the use of a deuterated internal standard class, which includes compounds like 2-Methyl-d3-propionic Acid, has been shown to enable high analytical performance. While 2-Methyl-d3-propionic Acid is not explicitly named in this particular study, it is a direct member of the deuterated SCFA internal standard class employed. The method achieved excellent reproducibility with a relative standard deviation (RSD) of 1–4.5% when using deuterated internal standards for quantification [1]. This level of precision is attributed to the internal standard's ability to correct for variability in extraction, injection, and ionization, a corrective capability not possible with an unlabeled analog or an external standard alone [2].

SCFA Precision
Class-level inference
RSD 1–4.5% using deuterated ISTD class
Supports class-level precision context for SCFA methods
2-Methyl-d3-propionic Acid not explicitly cited; class inference
GC-MS Method Validation Short-Chain Fatty Acids Quantification Metabolomics

Isotopic Purity Specification as a Quantitative Selector for 2-Methyl-d3-propionic Acid

Vendor specifications indicate an isotopic enrichment of 99% D for 2-Methyl-d3-propionic Acid (CAS 95926-99-1) . This is a quantifiable, verifiable specification that distinguishes it from other less-defined or lower-purity deuterated sources. The high isotopic purity is a critical quality attribute that ensures the compound will perform as a reliable internal standard with minimal isotopic interference from the unlabeled parent ion (M) in the MS spectrum [1].

Isotopic Purity
Specification review
≥99% deuterium enrichment
High isotopic purity supports interference-free quantification
Vendor specification; verify lot-specific certificate
Quality Control Analytical Chemistry Isotopic Purity Procurement Specification

Site-Specific Deuteration Pattern Defines Unique MS Fragmentation Profile

2-Methyl-d3-propionic Acid is defined by deuteration specifically at the terminal methyl group (3,3,3-trideuterio-2-methylpropanoic acid) . This site-specific labeling is distinct from other possible isotopologues like perdeuterated isobutyric acid-d6 or -d7 . In tandem mass spectrometry (MS/MS), this pattern results in unique fragment ions with specific mass shifts, enabling it to be analytically distinguished not only from the unlabeled compound but also from other deuterated analogs [1]. The specific +3 Da shift on fragments containing the CD3 group provides a verifiable marker for method development and validation.

Deuteration Site
Reported structural context
Terminal methyl group (–CD3), +3 Da mass shift
Site-specific fragmentation aids unambiguous analyte tracking
Distinct from perdeuterated isotopologues
Mass Spectrometry Structural Elucidation Fragmentation Isotopologue

Procurement-Led Application Scenarios for 2-Methyl-d3-propionic Acid


Quantitative Metabolomics of Short-Chain Fatty Acids (SCFAs)

In studies investigating the role of the gut microbiome, precise quantification of isobutyric acid in biological samples (e.g., plasma, feces) is essential. Using 2-Methyl-d3-propionic Acid as an internal standard allows researchers to correct for variable extraction efficiencies and matrix effects inherent in these complex samples, leading to the high reproducibility (RSD of 1-4.5%) necessary for reliable biomarker discovery and validation [1]. This method ensures that observed differences in isobutyric acid concentrations between study groups are biological rather than analytical artifacts.

Method Development and Validation for Targeted LC-MS/MS Assays

Analytical chemists developing and validating LC-MS/MS methods for isobutyric acid require a stable, isotopically labeled internal standard to meet regulatory guidelines for bioanalytical method validation. 2-Methyl-d3-propionic Acid is the appropriate choice due to its +3 Da mass shift, which minimizes isotopic interference from the unlabeled analyte while maintaining near-identical chemical and chromatographic properties [2]. This facilitates the creation of robust calibration curves and the achievement of stringent accuracy and precision criteria required for clinical or pharmaceutical studies [3].

Metabolic Flux Analysis Using Stable Isotope Tracers

In metabolic research, deuterium-labeled compounds like 2-Methyl-d3-propionic Acid serve as tracers to map biochemical pathways. The specific deuteration pattern allows for the tracking of the labeled methyl group's fate in metabolic reactions using GC-MS or LC-MS [4]. By monitoring the incorporation and loss of the deuterium label in downstream metabolites, researchers can quantify pathway activity and flux rates, providing mechanistic insights that are impossible to obtain with the unlabeled compound alone [5].

Application
Selection Property
Validation Focus
SCFA metabolomics quantification
Isotope-dilution correction for matrix effects
Reproducibility in complex biological matrices
Targeted LC-MS/MS method development
+3 Da mass shift minimizes isotopic interference
Accuracy and precision endpoint review
Metabolic flux analysis
Site-specific deuteration for tracer studies
Pathway activity and flux rate interpretation

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